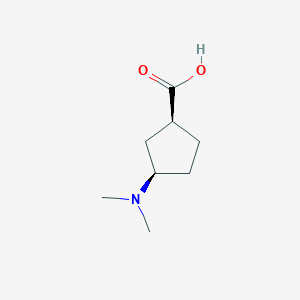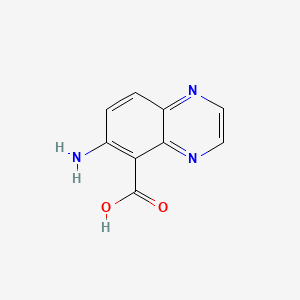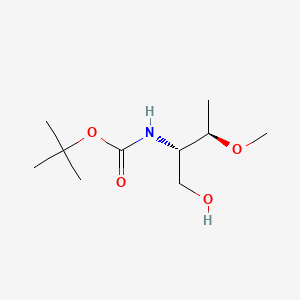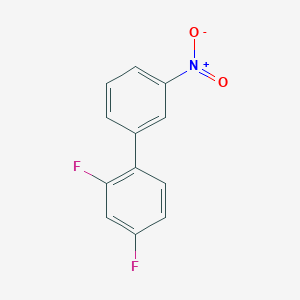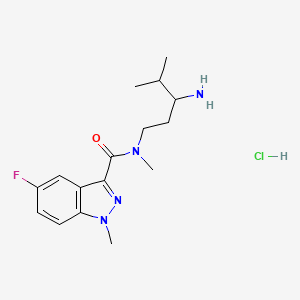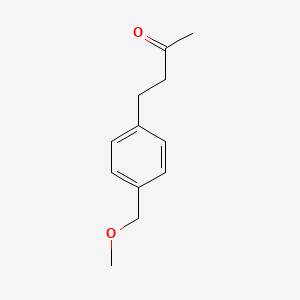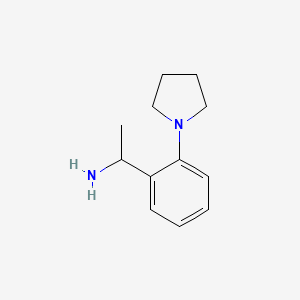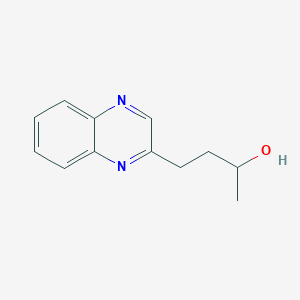
4-(Quinoxalin-2-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Quinoxalin-2-yl)butan-2-ol is a chemical compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinoxalin-2-yl)butan-2-ol can be achieved through several methods. The reaction conditions typically involve the use of catalysts such as copper chloride (CuCl) and dimethylethylenediamine (DMEDA) under a nitrogen atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and efficiency of the production process .
化学反応の分析
Types of Reactions
4-(Quinoxalin-2-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the quinoxaline ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 2-iodoxybenzoic acid (IBX) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can have diverse biological and chemical properties .
科学的研究の応用
4-(Quinoxalin-2-yl)butan-2-ol has several scientific research applications, including:
作用機序
The mechanism of action of 4-(Quinoxalin-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with enzymes and receptors, leading to various biological effects. For example, quinoxaline derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents . The exact molecular targets and pathways may vary depending on the specific derivative and its application .
類似化合物との比較
Similar Compounds
Similar compounds to 4-(Quinoxalin-2-yl)butan-2-ol include other quinoxaline derivatives such as:
- Quinoxaline-2-carboxylic acid
- Quinoxaline-2,3-dione
- Quinoxaline-2-thiol
- Quinoxaline-2,3-dimethyl
Uniqueness
What sets this compound apart from other quinoxaline derivatives is the presence of the butanol moiety, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
4-quinoxalin-2-ylbutan-2-ol |
InChI |
InChI=1S/C12H14N2O/c1-9(15)6-7-10-8-13-11-4-2-3-5-12(11)14-10/h2-5,8-9,15H,6-7H2,1H3 |
InChIキー |
FOBJCJROQSNEAJ-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=NC2=CC=CC=C2N=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


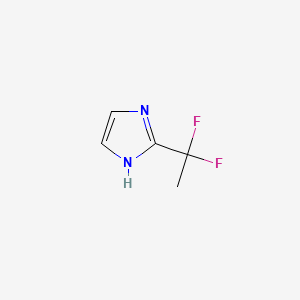

![4-[3-(trifluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B13584238.png)
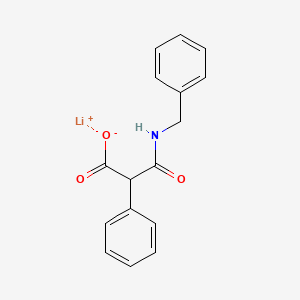

![2-(methylsulfanyl)-5H,6H,7H-cyclopenta[b]pyridin-5-one](/img/structure/B13584250.png)

